N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-9-15(10-13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKVRZAZLCJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound notable for its unique molecular structure, which includes a tetrazole ring, methoxyphenyl group, and dimethylphenyl group. Its molecular formula is C19H21N5O2, with a molecular weight of approximately 351.41 g/mol . This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Pathways Involved : It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and immune response regulation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of tetrazole compounds can induce apoptosis in cancer cells. The presence of the tetrazole ring is often linked to enhanced anticancer activity due to its ability to interact with DNA and proteins involved in cell cycle regulation .
- Structure-Activity Relationship (SAR) : The substitution pattern on the phenyl rings plays a critical role in determining the potency of these compounds against cancer cells. Specifically, the presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential:
- Testing Against Bacteria : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Comparison with Standard Antibiotics : In comparative studies, certain derivatives have shown effectiveness comparable to conventional antibiotics, indicating potential for development as a new antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of similar tetrazole derivatives:
- Methodology : Various compounds were synthesized and tested against human cancer cell lines using MTT assays to determine IC50 values.
- Results : Compounds featuring dimethyl and methoxy substitutions demonstrated significantly lower IC50 values compared to controls, indicating higher potency .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- Formulation Development : Exploring formulation strategies for enhancing bioavailability and targeted delivery.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related propanamide derivatives, focusing on molecular features, physical properties, and functional group variations:
Structural and Functional Analysis
- Tetrazole vs. Carboxylic Acid : The tetrazole ring in the target compound (pKa ~4.9) mimics carboxylic acids (pKa ~2–3), offering improved metabolic stability and membrane permeability .
- Substituent Effects: Methoxy Groups: Increase polarity and hydrogen-bonding capacity (e.g., ’s compound with three methoxy groups has higher molecular weight and likely lower lipophilicity than the target compound).
- Stereochemistry: None of the analogs () have defined stereocenters, suggesting racemic mixtures in synthesis unless chiral catalysts are used .
Preparation Methods
Tetrazole Ring Formation
The tetrazole moiety is synthesized through a cycloaddition reaction between a nitrile intermediate and sodium azide. For example:
- Intermediate preparation : 3-(2-Methoxyphenyl)propionitrile is generated via Friedel-Crafts alkylation of 2-methoxybenzene with acrylonitrile.
- Cycloaddition : The nitrile reacts with NaN₃ in the presence of ammonium chloride (NH₄Cl) at 80–100°C for 12–24 hours to yield 3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanenitrile.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Catalyst | NH₄Cl |
| Solvent | Dimethylformamide (DMF) |
| Yield | 65–78% |
Hydrolysis of Nitrile to Amide
The nitrile group is hydrolyzed to a primary amide using sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂):
$$ \text{R-CN} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{R-CONH}2 $$
Optimization : Higher yields (85–90%) are achieved with H₂O₂/NaOH under reflux.
Amide Coupling with 3,4-Dimethylaniline
The final step involves coupling the tetrazole-containing propanamide with 3,4-dimethylaniline using carbodiimide reagents (e.g., EDC or DCC):
- Activation : The carboxylic acid derivative (from amide oxidation) is activated with EDC and N-hydroxysuccinimide (NHS).
- Coupling : Reacted with 3,4-dimethylaniline in dichloromethane (DCM) at room temperature for 6–8 hours.
Critical Parameters :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC/NHS |
| Solvent | DCM |
| Temperature | 25°C |
| Yield | 70–82% |
Alternative Synthetic Routes
One-Pot Tetrazole Synthesis
Recent patents describe a one-pot method combining nitrile formation and cycloaddition:
Solid-Phase Synthesis
For high-throughput applications, resin-bound intermediates enable sequential functionalization:
- Wang resin : Loaded with Fmoc-protected 3,4-dimethylaniline.
- Tetrazole incorporation : Achieved via on-resin cycloaddition.
Analytical Validation and Characterization
Purity Assessment
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃):
Challenges and Optimization
Tetrazole Ring Stability
The tetrazole ring is prone to decomposition under acidic conditions. Solutions include:
Amide Bond Hydrolysis
Competitive hydrolysis during coupling is mitigated by:
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
- Waste management : Azide-containing byproducts are treated with nitrous acid (HNO₂) to prevent explosive hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
